molecular formula C18H17NO4S B1202947 1-(4-Phenoxyphenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide

1-(4-Phenoxyphenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide

Cat. No. B1202947
M. Wt: 343.4 g/mol
InChI Key: GDLCPBKSWGLXRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-dioxo-1-(4-phenoxyphenyl)-3a,4,6,6a-tetrahydro-3H-thieno[3,4-b]pyrrol-2-one is an aromatic ether.

Scientific Research Applications

Synthesis and Scaffold Development

  • Hexahydro-2H-thieno[2,3-c]pyrrole as a Scaffold : Hexahydro-2H-thieno[2,3-c]pyrrole derivatives, similar to the compound , are proposed as low molecular weight, polar scaffolds in the search for new drugs. They are synthesized using [3 + 2] cycloaddition, demonstrating their potential as a base structure for constructing compound libraries (Yarmolchuk et al., 2011).

Chemical Synthesis

  • Thieno[2,3-d]thia[1]pyrano[4,3-b]pyrrole Derivatives : The synthesis process for thieno[2,3-d]thia[1]pyrano[4,3-b]pyrrole derivatives, which are structurally related to the compound of interest, has been explored. These derivatives have potential in various chemical applications (Borisova & Kartashova, 1979).

Polymer Development

  • Electroactive Phenol Based Polymer Synthesis : Related compounds have been used in synthesizing electroactive polymers. For instance, the synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol and its oxidative polymerization demonstrate the utility of these compounds in developing new materials with specific electrical properties (Kaya & Aydın, 2012).

Luminescence Studies

  • Dual-State Luminescent Mechanism : Studies on compounds like 2,3,4,5-Tetraphenyl-1H-pyrrole, which share some structural similarities, shed light on their luminescent properties. This research is essential for applications in photoluminescence and materials science (Lei et al., 2018).

Electronic and Structural Analysis

  • Building Blocks for Electronic Applications : Compounds such as 3,5-dihydro-1H-thieno[3,4-c]pyrrole 2,2-dioxides have been prepared as new building blocks, revealing their potential in creating novel materials, particularly in electronic and optoelectronic applications (Ando et al., 1995).

properties

Product Name

1-(4-Phenoxyphenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide

Molecular Formula

C18H17NO4S

Molecular Weight

343.4 g/mol

IUPAC Name

5,5-dioxo-1-(4-phenoxyphenyl)-3a,4,6,6a-tetrahydro-3H-thieno[3,4-b]pyrrol-2-one

InChI

InChI=1S/C18H17NO4S/c20-18-10-13-11-24(21,22)12-17(13)19(18)14-6-8-16(9-7-14)23-15-4-2-1-3-5-15/h1-9,13,17H,10-12H2

InChI Key

GDLCPBKSWGLXRT-UHFFFAOYSA-N

Canonical SMILES

C1C2CS(=O)(=O)CC2N(C1=O)C3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Phenoxyphenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide
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1-(4-Phenoxyphenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide

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